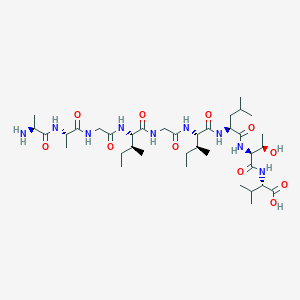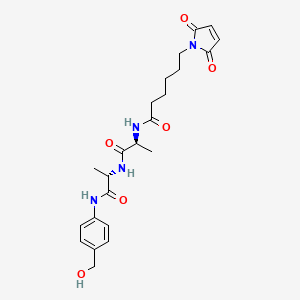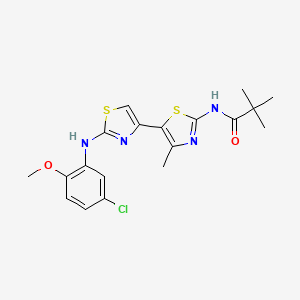
CFTR corrector 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CFTR corrector 12 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CFTR corrector 12 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the implementation of purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: CFTR corrector 12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific sites.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its biological activity.
Aplicaciones Científicas De Investigación
CFTR corrector 12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of CFTR modulation and to develop new synthetic methodologies.
Biology: Investigated for its effects on CFTR protein folding, trafficking, and function in cellular models.
Medicine: Explored as a potential therapeutic agent for cystic fibrosis, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new CFTR modulators and in the optimization of drug formulations.
Mecanismo De Acción
CFTR corrector 12 exerts its effects by binding to specific sites on the CFTR protein, stabilizing its three-dimensional structure and promoting proper folding and trafficking to the cell surface. This corrector targets the defective CFTR protein caused by mutations, such as the common F508del mutation, and helps restore its function as an ion channel. The molecular pathways involved include interactions with chaperone proteins and the cellular quality control machinery.
Comparación Con Compuestos Similares
CFTR corrector 12 is compared with other similar compounds, such as:
Lumacaftor (VX-809): Another CFTR corrector that targets the F508del mutation but may have different binding sites and mechanisms of action.
Tezacaftor (VX-661): A corrector with a similar function but potentially different pharmacokinetic properties and efficacy.
Elexacaftor (VX-445): Part of a triple combination therapy that includes tezacaftor and ivacaftor, offering a broader range of activity against various CFTR mutations.
This compound is unique in its specific binding interactions and the potential for combination therapy with other modulators to achieve enhanced therapeutic effects.
Propiedades
Fórmula molecular |
C19H21ClN4O2S2 |
|---|---|
Peso molecular |
437.0 g/mol |
Nombre IUPAC |
N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H21ClN4O2S2/c1-10-15(28-18(21-10)24-16(25)19(2,3)4)13-9-27-17(23-13)22-12-8-11(20)6-7-14(12)26-5/h6-9H,1-5H3,(H,22,23)(H,21,24,25) |
Clave InChI |
XERLNCVIGMCAMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


pyrimidine-2,4-dione](/img/structure/B12392482.png)

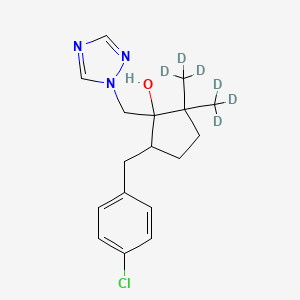

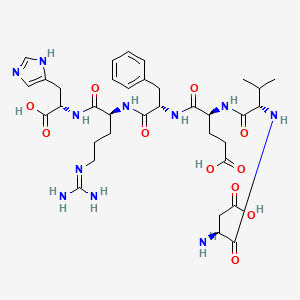



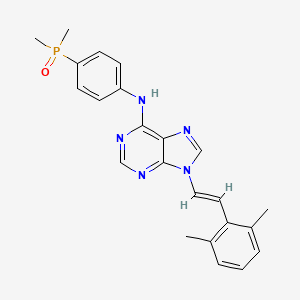
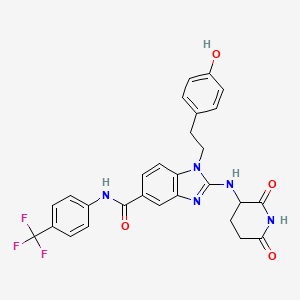
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)

